molecular formula C17H13NO2 B11851725 4-Methyl-2-phenylquinoline-8-carboxylic acid

4-Methyl-2-phenylquinoline-8-carboxylic acid

Cat. No.: B11851725
M. Wt: 263.29 g/mol
InChI Key: KPGTZNOSNPJXKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenylquinoline-8-carboxylic acid typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through Friedländer synthesis, where 2-aminobenzophenone reacts with acetaldehyde in the presence of a base.

    Carboxylation: The final step involves the carboxylation of the quinoline derivative to introduce the carboxylic acid group at the 8-position. This can be achieved through the reaction with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

4-Methyl-2-phenylquinoline-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylquinoline-8-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 8-Methylquinoline-2-carboxylic acid
  • 4-Phenylquinoline-8-carboxylic acid

Uniqueness

4-Methyl-2-phenylquinoline-8-carboxylic acid is unique due to the specific positioning of the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group at the 8-position also differentiates it from other quinoline derivatives, potentially offering distinct properties and applications.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-methyl-2-phenylquinoline-8-carboxylic acid

InChI

InChI=1S/C17H13NO2/c1-11-10-15(12-6-3-2-4-7-12)18-16-13(11)8-5-9-14(16)17(19)20/h2-10H,1H3,(H,19,20)

InChI Key

KPGTZNOSNPJXKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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